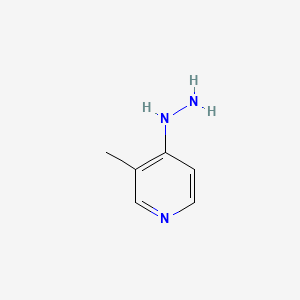

4-Hydrazinyl-3-methylpyridine

Description

Properties

IUPAC Name |

(3-methylpyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-4-8-3-2-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQKPOSFUIQAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114913-51-8 | |

| Record name | 4-Hydrazino-3-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinyl-3-methylpyridine can be synthesized through various methods. One common method involves the reaction of 4-pyridylpyridinium dichloride with hydrazine hydrate in a basic medium, yielding unsubstituted 4-hydrazinopyridine with a yield of 70% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of pyridine derivatives and hydrazine reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can modify the hydrazine functional group.

Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Hydrazinyl-3-methylpyridine has garnered attention for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in critical biochemical pathways:

- Enzyme Inhibition : The compound has shown promise in inhibiting proteases and kinases, which are vital for cellular signaling and metabolism. This inhibition can lead to significant alterations in biochemical pathways, including cholinergic signaling and apoptosis induction in cancer cells .

- Antitumor Properties : Studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. It induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cellular functions .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with transition metals. These metal complexes have been studied for their catalytic properties and potential applications in materials science .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on HeLa and A549 cancer cell lines, revealing dose-dependent cytotoxicity with IC50 values indicating significant potential for development as an anticancer drug .

- Enzyme Inhibition Assays : Another study assessed the inhibitory effects on acetylcholinesterase (AChE), showing competitive inhibition patterns similar to established AChE inhibitors. This suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine functional group can form covalent bonds with various biomolecules, leading to modifications in their structure and function. This interaction can result in the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Positional Isomers: 2-Hydrazinyl-3-methoxypyridine

Structural Differences :

Functional Impact :

- Reactivity : The 4-position hydrazinyl group in this compound facilitates oxidative cyclization (e.g., forming triazolopyridines via NaOCl-mediated ring closure) . In contrast, the 2-position hydrazinyl group in 2-Hydrazinyl-3-methoxypyridine may favor intramolecular hydrogen bonding with the methoxy group, altering reaction pathways.

Functional Group Variants: Oxadiazole and Sulfonyl Derivatives

Examples :

Comparison with this compound :

- Applications : Oxadiazole derivatives are prioritized in drug discovery for kinase inhibition, whereas this compound’s simpler structure is favored in green chemistry syntheses .

- Stability : Sulfonyl groups may confer metabolic stability, whereas the methyl group in this compound could lead to faster hepatic clearance.

Non-Hydrazinyl Analogues: 3-Hydroxy-4-methylpyridine

3-Hydroxy-4-methylpyridine (CAS 1121-19-3) replaces the hydrazinyl group with a hydroxyl group.

- Acidity : The hydroxyl group (pKa ~8.5) makes this compound more acidic than this compound (pKa ~6.5 for hydrazinyl proton), affecting metal chelation behavior .

- Reactivity : The hydroxyl group participates in hydrogen bonding and etherification, whereas the hydrazinyl group enables condensation reactions.

Data Table: Key Compounds and Properties

Biological Activity

4-Hydrazinyl-3-methylpyridine (C6H9N3) is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This compound features a hydrazine functional group, which is significant in medicinal chemistry for its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes, including proteases and kinases. These enzymes play crucial roles in cellular signaling and metabolic pathways, making their inhibition a valuable target for therapeutic intervention.

Target Enzymes

- Proteases : These enzymes are involved in protein degradation and processing, impacting numerous cellular functions.

- Kinases : Key regulators of cellular signaling pathways, kinases are critical for processes such as cell division and metabolism.

Biochemical Pathways

The inhibition of these enzymes can lead to significant alterations in biochemical pathways:

- Cholinergic Signaling : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), suggesting that this compound may influence cholinergic signaling pathways, which are vital for neurotransmission and muscle function.

- Apoptosis Induction : The compound has been linked to inducing apoptosis in cancer cells, potentially through the activation of caspase pathways that are crucial for programmed cell death.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent. The compound's ability to inhibit proteases and kinases may contribute to its effectiveness against tumor growth.

Antimicrobial and Antioxidant Effects

In addition to its antitumor properties, this compound has demonstrated antimicrobial and antioxidant activities. These properties are essential in combating oxidative stress and microbial infections, further enhancing the compound's therapeutic potential.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound on HeLa and A549 cancer cell lines.

- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer drug.

-

Enzyme Inhibition Assays :

- Objective : To assess the inhibitory effects on AChE.

- Results : The compound showed competitive inhibition patterns similar to established AChE inhibitors, suggesting its potential use in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-Methylpyridine | Methyl group at position 3 | Limited biological activity |

| 4-Methylpyridine | Methyl group at position 4 | Mild enzyme inhibition |

| 3-Hydrazinyl-4-methylpyridine | Hydrazine at position 3 | Significant enzyme inhibition |

The presence of the hydrazine functional group in this compound contributes to its enhanced biological activity compared to other methylpyridine derivatives.

Q & A

Q. How can lab-scale synthesis of this compound be scaled while maintaining yield and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.